molecular formula C10H20O2S B159927 3-Mercaptohexyl butyrate CAS No. 136954-21-7

3-Mercaptohexyl butyrate

Cat. No. B159927
M. Wt: 204.33 g/mol
InChI Key: TZNJKOLXWHXDAF-UHFFFAOYSA-N
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Description

3-Mercaptohexyl butyrate, also known by its IUPAC name (Z)-3-mercaptohexyl butanoate, is an organic compound with the chemical formula C10H20O2S . It belongs to the family of butyrate esters, characterized by the presence of a butyric acid moiety (-C3H7COOH) and a hexyl group (-C6H13) . It has a sulfurous type odor and a tropical type flavor .


Synthesis Analysis

The most common method for synthesizing 3-Mercaptohexyl butyrate involves esterification, wherein butyric acid reacts with 3-mercaptohexanol in the presence of a suitable acid catalyst . This reaction typically occurs under reflux conditions and yields the desired ester along with water as a byproduct .


Molecular Structure Analysis

The molecular formula of 3-Mercaptohexyl butyrate is C10H20O2S . It has an average mass of 204.330 Da and a monoisotopic mass of 204.118393 Da .


Chemical Reactions Analysis

3-Mercaptohexyl butyrate serves as a valuable intermediate in organic synthesis . It is employed in the production of other aromatic compounds and fine chemicals through various chemical reactions and processes .


Physical And Chemical Properties Analysis

3-Mercaptohexyl butyrate typically presents itself as a colorless to pale yellow liquid with a distinct odor . The molecular weight of 3-Mercaptohexyl butyrate is approximately 204.33 g/mol . It is sparingly soluble in water but exhibits good solubility in organic solvents like ethanol and diethyl ether .

Scientific Research Applications

1. Butyrate Uptake Inhibition

Research has shown that compounds like 3-mercaptohexyl butyrate can have an inhibitory effect on butyrate uptake. A study found that 3-mercaptopropionate, a similar compound, inhibited butyrate uptake in rat colonocytes, indicating a potential for regulating intestinal absorption processes (Stein et al., 1995).

2. Polythioesters Biosynthesis

Another application is in the biosynthesis of polythioesters, novel polymers with industrial potential. A study used genes for the construction of a metabolic pathway to synthesize polythioesters, including 3-mercaptopropionate and 3-hydroxybutyrate (Liu, Lütke-Eversloh, & Steinbüchel, 2003).

3. Impairment of Colonocyte Nutrition

Compounds related to 3-mercaptohexyl butyrate, such as mercapto-fatty acids, were found to impair colonocyte nutrition, having implications for conditions like ulcerative colitis (Roediger, Duncan, Kapaniris, & Millard, 1993).

4. Polymer Functionalization

Chemical modification of polymers such as poly(3-hydroxyalkanoate)s, using compounds like 3-mercaptopropionic acid, is another application. These modifications are aimed at diversifying the use of these polymers in medical and industrial fields (Erduranlı, Hazer, & Borcakli, 2008).

5. Regulation of 3-Hydroxyhexanoate in Polymer Synthesis

The study of 3-mercaptopropionate's role in the regulation of 3-hydroxyhexanoate composition in poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) is another significant area. Such studies help optimize the production of these polymers with desired properties (Sato, Maruyama, Fujiki, & Matsumoto, 2015).

6. Production of Polyhydroxyalkanoates

Research on producing polyhydroxyalkanoates, a family of bio-based polymers, using butyrate and derivatives is also noteworthy. These studies explore the feasibility of using such compounds as alternatives to petroleum-based plastics (Jeon et al., 2014).

7. Polyhydroxyalkanoate in Bioremediation

Polyhydroxyalkanoates, synthesized using compounds like 3-mercaptopropionate, have potential in bioremediation of contaminated aquifers. This application is significant in environmental conservation efforts (Pierro et al., 2017).

Safety And Hazards

In case of exposure, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of fire, use dry sand, dry chemical or alcohol-resistant foam to extinguish .

Future Directions

While the future directions for 3-Mercaptohexyl butyrate are not explicitly mentioned in the available resources, its distinctive odor profile and its applications in various industries, from perfumery to food flavoring, suggest that it may continue to be a valuable compound in these areas .

properties

IUPAC Name

3-sulfanylhexyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2S/c1-3-5-9(13)7-8-12-10(11)6-4-2/h9,13H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNJKOLXWHXDAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCOC(=O)CCC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869867
Record name 3-Sulfanylhexyl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

clear liquid
Record name 3-Mercaptohexyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/486/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

196.00 °C. @ 760.00 mm Hg
Record name 3-Mercaptohexyl butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038948
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in ethanol and heptane
Record name 3-Mercaptohexyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/486/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.960-0.965
Record name 3-Mercaptohexyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/486/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Mercaptohexyl butyrate

CAS RN

136954-21-7
Record name 3-Sulfanylhexyl butyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136954-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Mercaptohexyl butyrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Sulfanylhexyl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 3-mercaptohexyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.209
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-MERCAPTOHEXYL BUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RGA574NASM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Mercaptohexyl butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038948
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 70 flavouring substances in the …
Number of citations: 1 efsa.onlinelibrary.wiley.com
IWH Oswald, TR Paryani, ME Sosa, MA Ojeda… - ACS …, 2023 - ACS Publications
… 3-Mercaptohexanol, 3-mercaptohexyl acetate, and 3-mercaptohexyl butyrate (Excellentia, >97%) were prepared in hexanes. Senecioates were synthesized in-house (>97%) and …
Number of citations: 5 pubs.acs.org
Y Tal, S Anavi, M Reisman, A Samach, O Tirosh… - Journal of Functional …, 2016 - Elsevier
Passion fruit is a commercially important crop. The neuroprotective activity of fruit extracts from two hybrid lines of antioxidant ester thiol-rich Passiflora edulis Sims, the commercial “…
Number of citations: 17 www.sciencedirect.com
KH Engel - Journal of Agricultural and Food Chemistry, 2020 - ACS Publications
Chirality plays an important role in flavor research. This will be outlined using selected examples from the key areas analysis, authenticity assessment, biogenesis, and odor perception. …
Number of citations: 36 pubs.acs.org
RJ Cannon, CT Ho - journal of food and drug analysis, 2018 - Elsevier
… Further enantiomeric studies were completed on MPO, 3MHA, and 3-mercaptohexyl butyrate using MDGC and a chiral column in the second dimension [146]. The last paper of the …
Number of citations: 86 www.sciencedirect.com
L Sun, Z Cui, S Huang, Q Xue, SU Rehman… - Animal …, 2022 - Taylor & Francis
… We reported 2, 5-furandicarboxylic acid and 3-mercaptohexyl butyrate as the differentially expressed metabolites for the first time, where 2, 5-furandicarboxylic acid would be degraded …
Number of citations: 2 www.tandfonline.com
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 80 flavouring substances in the …
Number of citations: 0 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The CEF Panel of the European Food Safety Authority was requested to evaluate 80 flavouring substances in the Flavouring Group Evaluation 08, Revision 4, using the Procedure in …
Number of citations: 9 efsa.onlinelibrary.wiley.com
H Guo, X Shi, J Han, Q Ren, Z Gao… - Pest Management …, 2023 - Wiley Online Library
BACKGROUND Plant volatile organic compounds (VOCs) modified by plant‐associated microbes can attract or repel the oviposition of herbivores. Here, we explored the effects of three …
Number of citations: 3 onlinelibrary.wiley.com
IC Munro, E Kennepohl - Food and chemical toxicology, 2001 - Elsevier
A study was conducted to determine the margins of safety between no-observed-effect levels (NOELs) and daily per capita intake of flavouring substances evaluated by the Joint FAO/…
Number of citations: 16 www.sciencedirect.com

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